molecular formula C10H8N2O3S B2416441 (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one CAS No. 1164508-39-7

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one

Cat. No. B2416441
CAS RN: 1164508-39-7
M. Wt: 236.25
InChI Key: WZAJGYJJKCRCCZ-POHAHGRESA-N
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Description

“(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one” is a compound that belongs to the class of organic compounds known as thiazolidinones . Thiazolidinones are compounds containing a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a phenyl group attached to the 3-position of the ring, and a nitromethylidene group attached to the 2-position of the ring in a Z-configuration .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thiazolidinones can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazolidinones are typically solid at room temperature .

Scientific Research Applications

properties

IUPAC Name

(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-9-7-16-10(6-11(14)15)12(9)8-4-2-1-3-5-8/h1-6H,7H2/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAJGYJJKCRCCZ-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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